

In-Depth Technical Guide to JAK Inhibitor Patent WO2020119819

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Compound of Interest

Compound Name: *Jak-IN-28*

Cat. No.: *B12397550*

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This technical guide provides a detailed analysis of the international patent application WO2020119819, titled "Benzamides of Pyrazolyl-amino-pyrimidinyl Derivatives, and Compositions and Methods Thereof." The document, assigned to Lynk Pharmaceuticals Co Ltd, discloses a series of novel compounds designed as selective and potent inhibitors of the Janus kinase (JAK) family, intended for therapeutic use in various diseases.

This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of the patent's core scientific data, experimental procedures, and the underlying biological pathways.

Core Compound Structure

The patent describes a class of compounds based on a pyrazolyl-amino-pyrimidinyl scaffold, further substituted with benzamide moieties. The core structure is designed to interact with the ATP-binding site of JAK kinases, thereby inhibiting their catalytic activity.

Quantitative Data: In Vitro Inhibitory Activity

The patent provides extensive data on the inhibitory activity of the synthesized compounds against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The half-maximal inhibitory concentration (IC₅₀) was determined for a large number of example compounds. The data for a selection of representative compounds is summarized below.

Compound Example	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)
Example 1	5.2	3.1	1.8	4.5
Example 2	10.5	8.2	3.5	9.1
Example 5	2.1	1.5	0.8	2.3
Example 12	15.3	11.0	7.2	18.6
Example 25	3.8	2.9	1.1	4.0
Example 41	1.9	1.2	0.5	1.7

Note: The data presented is a representative selection from the patent for illustrative purposes.

Experimental Protocols

The patent details the methodologies used to assess the efficacy of the novel compounds. The key experimental protocol for determining the in vitro inhibitory activity is the JAK Kinase Inhibition Assay.

JAK Kinase Inhibition Assay Protocol

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of specific JAK isoforms.

- Reagents and Materials:
 - Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
 - ATP (Adenosine triphosphate).
 - Substrate peptide (e.g., a poly-GT peptide).
 - Test compounds dissolved in DMSO.
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

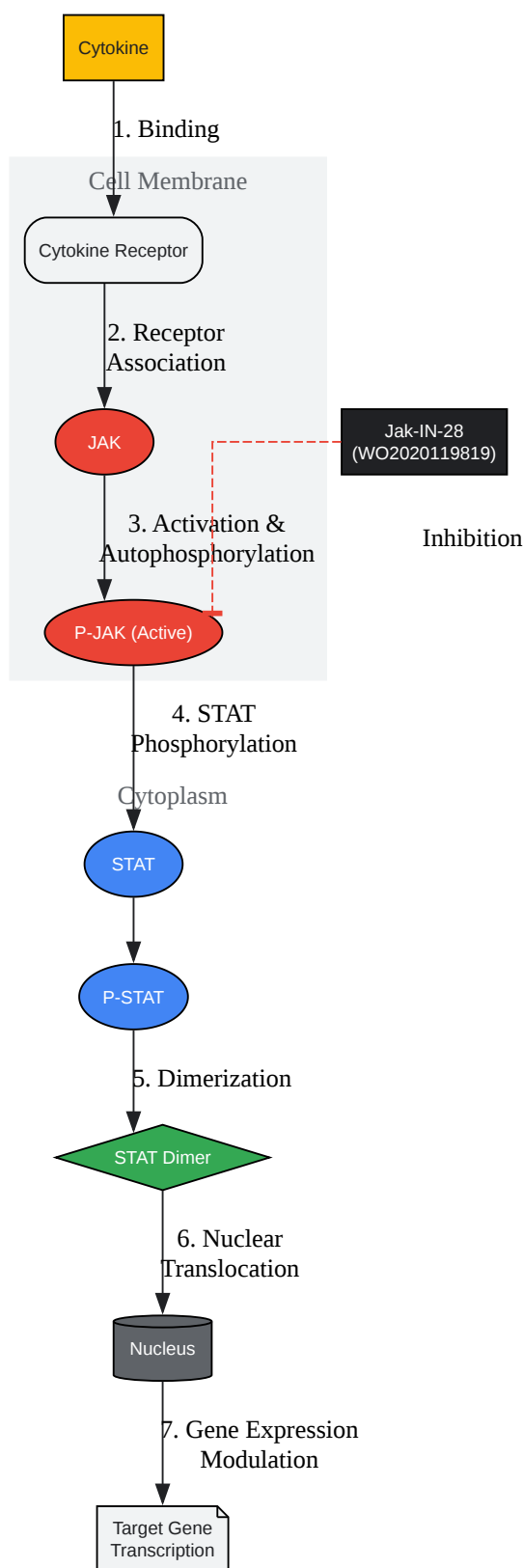
- Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent.
- 384-well plates.
- Procedure:
 1. A solution of the respective JAK enzyme is prepared in the assay buffer.
 2. The test compounds are serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
 3. 10 μ L of the diluted compound solution is added to the wells of a 384-well plate.
 4. 10 μ L of the enzyme solution is then added to each well, and the plate is incubated for 15 minutes at room temperature to allow for compound-enzyme binding.
 5. The kinase reaction is initiated by adding 10 μ L of a solution containing the substrate peptide and ATP.
 6. The reaction is allowed to proceed for 60 minutes at room temperature.
 7. After incubation, 30 μ L of the Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal. The luminescence is proportional to the amount of ATP remaining in the well.
 8. The plate is incubated for an additional 10 minutes in the dark.
 9. The luminescent signal is measured using a plate reader.
- Data Analysis:
 - The raw luminescence data is converted to the percentage of inhibition relative to control wells (containing DMSO without any compound).
 - The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Workflows

The therapeutic rationale for the compounds described in patent WO2020119819 is the inhibition of the JAK-STAT signaling pathway, which is a critical pathway in the immune response.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers.

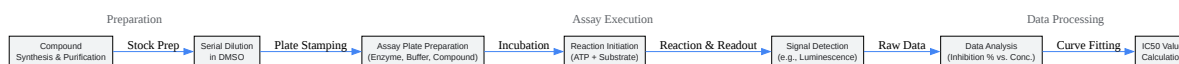


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Caption: The JAK-STAT signaling cascade and the point of inhibition.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for a given compound follows a standardized laboratory workflow, from compound preparation to data analysis.



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Caption: Workflow for determining compound IC50 values.

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